molecular formula C16H11ClN2O2S B1224564 N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide

N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide

Cat. No. B1224564
M. Wt: 330.8 g/mol
InChI Key: OTHWTCCOPJDHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide is a member of benzoic acids.

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide derivatives have been synthesized and evaluated for antimicrobial and anticancer potentials. Studies indicate the significance of these compounds in inhibiting microbial growth and exhibiting anticancer activities. For example, one derivative demonstrated notable antimicrobial activity, and another showed significant anticancer potential (Deep et al., 2016).

Antifungal Activity

Some derivatives of N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide have shown promising antifungal activities. This was observed in compounds synthesized through base-catalyzed cyclization, which exhibited low to moderate antifungal activity (Saeed et al., 2008).

Green Synthesis Approach

A green chemistry approach was used in synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, showcasing an environmentally friendly method of producing these compounds. Water was used as the reaction medium, adhering to green chemistry principles (Horishny & Matiychuk, 2020).

Synthesis and QSAR Studies

QSAR studies of thiazolidine derivatives, including N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide, have been conducted to understand their antibacterial properties. These studies emphasize the importance of structural and physicochemical parameters in determining the compound's activity (Desai et al., 2008).

properties

Product Name

N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C16H11ClN2O2S/c17-12-8-4-5-9-13(12)19-14(20)10-22-16(19)18-15(21)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

OTHWTCCOPJDHAU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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